3-Bromo-6,8-dichloro-4H-chromen-4-one
Description
Significance of Chromen-4-one Scaffolds in Heterocyclic Chemistry
The chromen-4-one, or chromone (B188151), scaffold is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a γ-pyrone ring. mdpi.com This core structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. acs.orgnih.govnih.gov This versatility has made chromone derivatives a focal point of extensive research.
Chromone-based compounds are ubiquitous in nature, particularly in plants, where they form the central structure of flavonoids like flavones and isoflavones. mdpi.com These natural products and their synthetic derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. lookchem.commdpi.comnih.gov The rigid structure of the chromone nucleus provides a stable platform for the introduction of various substituents, allowing for the fine-tuning of its pharmacological profile. nih.gov The synthetic accessibility and the potential for structural diversification have further cemented the importance of the chromen-4-one scaffold in the development of new therapeutic agents. mdpi.com
Overview of Halogenated Chromen-4-one Derivatives in Chemical Research
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—to the chromone scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov
Research into halogenated chromen-4-one derivatives has yielded compounds with a range of biological activities. For instance, chromone derivatives with dichloro-substitutions have been investigated for their potential as anticancer agents, with studies indicating that di-substituted compounds can be more active than their mono-substituted counterparts. nih.gov In other research, halogenated chromones have been synthesized and evaluated as selective inhibitors for enzymes like SIRT2, which is implicated in neurodegenerative diseases. nih.gov These studies have shown that larger, electron-withdrawing groups, such as bromine and chlorine, at positions 6 and 8 of the chromone ring are favorable for inhibitory activity. nih.gov The presence and position of halogens can be crucial in determining the potency and selectivity of these compounds. mdpi.com
Research Trajectory and Evolution of Studies on Substituted Chromones
The study of substituted chromones has evolved significantly over the decades. Initial interest was sparked by the isolation of naturally occurring chromones, such as Khellin from the plant Ammi visnaga, which was used clinically as a smooth muscle relaxant. researchgate.net This led to broader investigations into the synthesis and therapeutic potential of chromone derivatives.
Early synthetic efforts focused on creating analogues of natural products. Over time, with advancements in synthetic organic chemistry, the focus shifted towards creating diverse libraries of substituted chromones to explore their structure-activity relationships (SAR). mdpi.com Researchers have systematically modified the chromone core at various positions (C-2, C-3, C-5, C-6, C-7, and C-8) with different functional groups to optimize their biological effects. mdpi.comnih.gov For example, the development of styrylchromones and chromone-based hybrids has led to potent inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for treating neurodegenerative diseases. mdpi.com The research trajectory shows a continuous effort to design more potent and selective chromone derivatives for a wide range of diseases, including cancer, inflammation, and viral infections. acs.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6,8-dichlorochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2O2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDGEQRRZNLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350990 | |
| Record name | 3-BROMO-6,8-DICHLORO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263365-49-7 | |
| Record name | 3-Bromo-6,8-dichloro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263365-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-6,8-DICHLORO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 Bromo 6,8 Dichloro 4h Chromen 4 One
Established Synthetic Routes for Chromen-4-one Core Structures
The chromen-4-one (also known as chromone) ring system is a key structural motif in a vast array of natural products and pharmacologically active compounds. Consequently, numerous synthetic methods for its construction have been developed. These can be broadly categorized into several approaches, with intramolecular condensation and rearrangements of phenolic precursors being particularly prominent.
Intramolecular Condensation Approaches
Intramolecular condensation reactions are a cornerstone in the synthesis of the chromen-4-one core. These methods typically involve the cyclization of a suitably substituted phenol (B47542) derivative bearing a three-carbon side chain.
A common strategy involves the cyclization of β-phenoxy-α,β-unsaturated carboxylic acids or their corresponding esters. For instance, the synthesis of 6,8-dichloro-4H-chromen-4-one can be envisioned to start from 2,4-dichlorophenol. This phenol can be reacted with a suitable three-carbon synthon, such as propanoic acid or its derivatives, to form an intermediate like 3-(2,4-dichlorophenoxy)propanoic acid. nih.gov The subsequent intramolecular Friedel-Crafts acylation of this acid, often promoted by a strong acid or a Lewis acid catalyst, would lead to the formation of 6,8-dichlorochroman-4-one. Dehydrogenation of the chroman-4-one intermediate would then yield the desired 6,8-dichloro-4H-chromen-4-one.
Claisen Ester Condensation and Baker–Venkataraman Rearrangement Precursors
The Claisen ester condensation and the related Baker-Venkataraman rearrangement represent classical and highly effective methods for the synthesis of 1,3-diketones, which are key precursors to chromen-4-ones.
The Baker-Venkataraman rearrangement involves the intramolecular acyl transfer of an O-acylated phenol ester in the presence of a base to form a 1,3-diketone. This diketone can then undergo acid-catalyzed cyclization to afford the chromen-4-one ring. While a powerful tool, this method's success is dependent on the specific substitution pattern of the starting materials.
Targeted Synthesis of 3-Bromo-6,8-dichloro-4H-chromen-4-one
The synthesis of the title compound requires the introduction of three halogen atoms onto the chromen-4-one scaffold at specific positions. This is typically achieved through electrophilic halogenation reactions, where the regioselectivity is governed by the electronic properties of the chromen-4-one ring system and the choice of halogenating agent and reaction conditions.
Halogenation Strategies at C-3, C-6, and C-8 Positions
The electron-withdrawing nature of the carbonyl group and the pyrone oxygen in the chromen-4-one ring deactivates the heterocyclic ring towards electrophilic attack. Conversely, the benzene (B151609) ring is activated by the ether oxygen, directing electrophiles to the ortho and para positions (C-5, C-7, and C-6, C-8 respectively). However, the presence of substituents can significantly alter this reactivity pattern.
The C-3 position of the chromen-4-one ring is generally less reactive towards electrophiles. However, bromination at this position can be achieved under specific conditions. One common approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. nih.govresearchgate.netresearchgate.net The reaction can be initiated by radical initiators or proceed via an ionic mechanism, depending on the reaction conditions. For substrates that are less reactive, the Vilsmeier-Haack reaction can be employed to first introduce a formyl group at the C-3 position. chemistrysteps.comthieme-connect.deorganic-chemistry.orgwikipedia.orgsemanticscholar.org This formyl group can then be subsequently converted to a bromine atom.
Another strategy involves the bromination of a pre-functionalized precursor. For instance, the bromination of a 2-styrylchromone derivative can lead to the addition of bromine across the double bond, followed by elimination to introduce a bromine atom at the C-3 position.
A plausible synthetic route to this compound would involve the direct bromination of 6,8-dichloro-4H-chromen-4-one using a suitable brominating agent like NBS. The regioselectivity for the C-3 position would be a critical step to control.
| Starting Material | Reagent | Product | Reference |
| 6,8-dichloro-4H-chromen-4-one | N-Bromosuccinimide (NBS) | This compound | nih.gov |
The introduction of chlorine atoms at the C-6 and C-8 positions is typically achieved by starting with a pre-chlorinated phenol. As mentioned earlier, the synthesis of the 6,8-dichloro-4H-chromen-4-one core often begins with 2,4-dichlorophenol. The chlorine atoms on the starting phenol direct the cyclization to form the desired 6,8-dichloro-substituted chromen-4-one ring system.
Direct chlorination of an unsubstituted chromen-4-one is also possible but often leads to a mixture of products, making the regioselective synthesis of the 6,8-dichloro derivative challenging. The use of specific catalysts and chlorinating agents can improve selectivity, but the precursor approach is generally more reliable for obtaining the desired substitution pattern.
| Starting Material | Reaction Type | Product | Reference |
| 2,4-Dichlorophenol | Cyclization | 6,8-dichloro-4H-chromen-4-one | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. rsc.org These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. In the context of chromone (B188151) synthesis, MCRs provide a direct route to highly functionalized derivatives.
One notable approach involves a Michael addition-driven four-component reaction (4-CR) which can be strategically employed to build chromone-related structures. rsc.org While some MCRs, like the Ugi reaction, might compete, conditions can be optimized to favor the desired chromone analog pathway. For instance, a one-pot protocol can synthesize 4-oxochroman-2-carboxamides, which are closely related precursors to the chromone core. rsc.org Another strategy involves the reaction of 2-oxo-2H-chromene-3-carbaldehydes with anilines and isocyanides to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This process proceeds through a sequential MCR followed by an intramolecular Michael cyclization, demonstrating the versatility of MCRs in building complex fused systems based on the chromone motif. nih.gov
A three-component reaction for synthesizing 2-amino-3-cyano-4H-chromenes has also been reported, involving the condensation of a substituted salicylaldehyde, malononitrile, and a third component, often catalyzed by a simple base like piperidine (B6355638) in ethanol. nih.gov Although this yields a 4H-chromene, the underlying principles of bringing multiple reactants together in one pot are central to MCR strategies applicable to the broader chromone family.
Table 1: Example of a Multicomponent Reaction Strategy for Chromone Analogs
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Formylchromones | Ethyl 2-(pyridine-2-yl)acetate | Amidine hydrochlorides | Cs₂CO₃ / Acetonitrile or DMF, reflux | 4,5-Dihydro-[4,5'-bipyrimidin]-6(1H)-ones | rsc.org |
| Aryl Aldehydes | Malononitrile | Enolizable Compounds (e.g., Dimedone) | Nano-kaoline/BF₃/Fe₃O₄ / Solvent-free | 4H-Chromenes | sharif.edu |
Radical-Induced Cascade Annulation Techniques for Substituted Chromones
Radical chemistry offers unique pathways for the synthesis of heterocyclic compounds, including chromones. Cascade radical annulation, in particular, has been developed as an efficient method for constructing the chroman-4-one framework, which can be subsequently oxidized to the corresponding chromone. mdpi.comresearchgate.net
These reactions are often initiated by the generation of a radical species that adds to a strategically designed precursor, triggering a sequence of intramolecular cyclizations. A common strategy involves the use of 2-(allyloxy)arylaldehydes as substrates. mdpi.comresearchgate.net Various radicals, including alkyl, acyl, trifluoromethyl, and phosphoryl radicals, can initiate the cascade. researchgate.net For example, an alkoxycarbonyl radical, generated from the decarboxylation of oxalates using an initiator like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), can trigger a cascade cyclization to yield ester-containing chroman-4-ones under metal-free conditions. mdpi.com
Another approach utilizes visible-light photoredox catalysis to generate the initial radical, representing a greener and milder alternative. nih.govrsc.org In this method, readily available precursors like N-hydroxyphthalimide esters can serve as radical sources. The generated radical engages in a (4+2) annulation with an olefin to construct the chroman framework. nih.govrsc.org A metal- and solvent-free cascade radical-induced process has also been described for synthesizing 2-aryl-4H-chromen-4-ones using propargylamines as precursors and air as the oxygen source. mdpi.com This reaction is initiated by radical initiators such as dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) and (PhSe)₂. mdpi.com
Table 2: Overview of Radical-Induced Annulation Strategies for Chromone/Chromanone Synthesis
| Radical Source | Substrate | Initiator/Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Oxalates | 2-(Allyloxy)arylaldehydes | (NH₄)₂S₂O₈ | Ester-containing chroman-4-ones | Metal-free cascade radical cyclization | mdpi.com |
| N-Hydroxyphthalimide esters | Olefins | Organo-photoredox catalyst | Chroman derivatives | Mild conditions, (4+2) radical annulation | nih.govrsc.org |
Novel and Green Synthetic Protocols for Halogenated Chromones
The synthesis of halogenated chromones, such as this compound, has benefited from the development of novel and environmentally conscious protocols that improve efficiency, reduce waste, and utilize milder reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, and often higher product yields. nih.gov This technology has been successfully applied to the synthesis of various chromone derivatives.
For instance, the base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes to form 2-alkyl-substituted 4-chromanones has been optimized using microwave heating, achieving moderate to high yields in just one hour at 170°C. nih.gov These chromanones are key intermediates that can be converted into highly functionalized chromones. nih.gov Similarly, the synthesis of halogenated coumarin-azo derivatives, structurally related to chromones, demonstrated that microwave-assisted Knoevenagel condensation could be completed in 8-17 minutes with 74-85% yield, compared to 8-18 hours and 56-79% yield with conventional reflux. analis.com.my The cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones to produce functionalized flavones and chromones has also been efficiently accomplished using microwave irradiation, highlighting the broad applicability of this technique. researchgate.net
Catalyst-Mediated Reactions for Chromen-4-one Formation
Catalysis is fundamental to the modern synthesis of chromen-4-ones, with a wide array of catalysts being employed to promote efficiency and selectivity. Palladium-mediated cross-coupling reactions (e.g., Stille, Heck, Suzuki, Sonogashira) are particularly useful for introducing substituents onto a pre-existing halogenated chromone scaffold. nih.gov For example, 2-aryl/styryl-8-bromo-6-chloro-3-hydroxychromone has been used as a versatile platform where substituents can be selectively introduced at the 6- and 8-positions with good to excellent yields. nih.gov
Beyond transition metals, other catalytic systems have been developed. A super paramagnetic nanocatalyst, nano-kaoline/BF₃/Fe₃O₄, has been used to catalyze a one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu In the realm of green chemistry, photocatalysis has gained prominence. A heterogeneous photoredox nanocatalyst (WO₃/ZnO@NH₂-EY) has been fabricated to synthesize chromeno[4,3-b]chromenes via condensation under irradiation from a green LED, offering a cost-effective and low-energy pathway. rsc.orgnih.gov Organocatalysis, using species like lithium aryl selenolates, has also been shown to catalyze the intramolecular cyclization to form substituted 2H/4H-chromene derivatives. nih.gov
Eco-Friendly Approaches in Chromen-4-one Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chromone derivatives to minimize environmental impact. nih.gov These approaches focus on using sustainable materials, non-toxic catalysts, and gentle reaction conditions. nih.gov
Key eco-friendly strategies include:
Solvent-Free Reactions: Performing reactions without a solvent, or "neat," reduces waste and simplifies purification. The use of a nano-kaoline/BF₃/Fe₃O₄ catalyst for the one-pot synthesis of 4H-chromenes is an example of a solvent-free method. sharif.edu
Green Solvents: When a solvent is necessary, the use of environmentally benign options like water or polyethylene (B3416737) glycol (PEG-400) is preferred. researchgate.net
Recyclable Catalysts: The development of heterogeneous catalysts, such as the aforementioned nanocatalysts, is crucial as they can be easily recovered from the reaction mixture and reused multiple times, reducing cost and waste. rsc.orgnih.gov
Photocatalysis with LEDs: Utilizing visible light from energy-efficient LEDs as a power source for chemical transformations is a key green innovation. rsc.orgnih.govrsc.org This method avoids the high temperatures often required in traditional thermal reactions. A plausible mechanism for such a reaction involves the photocatalyst generating radical species (like ˙O₂⁻ and OH˙) that drive the condensation and cyclization steps. nih.govrsc.org
Mechanistic Investigations of this compound Formation
While specific mechanistic studies for the exact title compound are not extensively detailed in the literature, a plausible pathway can be constructed based on well-established reactions for chromone synthesis and halogenation. The formation likely proceeds in two major stages: first, the construction of the 6,8-dichloro-4H-chromen-4-one core, followed by bromination at the C3 position.
Stage 1: Formation of the 6,8-dichloro-4H-chromen-4-one skeleton. A common route to the chromone core is the acid-catalyzed cyclization of a 1-(2-hydroxy-3,5-dichlorophenyl)-1,3-butanedione intermediate. This precursor can be synthesized via a Baker-Venkataraman rearrangement or a Claisen condensation.
Starting Material: The synthesis would begin with 2',4'-dichloroacetophenone.
Claisen Condensation: The acetophenone (B1666503) undergoes a Claisen condensation with a suitable ester, such as ethyl acetate, in the presence of a strong base (e.g., sodium hydride) to form the corresponding β-diketone.
Cyclization: The resulting 1,3-diketone is then subjected to acid-catalyzed cyclization (e.g., using sulfuric acid in acetic acid). Protonation of one of the carbonyls activates it for intramolecular nucleophilic attack by the phenolic hydroxyl group. Subsequent dehydration of the resulting hemiacetal-like intermediate leads to the formation of the pyranone ring, yielding 6,8-dichloro-2-methyl-4H-chromen-4-one. researchgate.net
Stage 2: Bromination at the C3 Position. With the 6,8-dichloro-4H-chromen-4-one core in hand, the final step is the introduction of the bromine atom at the C3 position.
Electrophilic Attack: The C3 position of the chromone ring is part of an enone system and is susceptible to electrophilic attack. The reaction of the chromone with elemental bromine (Br₂), typically in a solvent like glacial acetic acid or chloroform, facilitates the electrophilic addition of bromine across the C2-C3 double bond. researchgate.net
Elimination: The resulting dibromo intermediate is unstable. A subsequent base-promoted (or spontaneous) elimination of hydrogen bromide (HBr) occurs, re-establishing the double bond and resulting in the final product, This compound . This process is analogous to the bromination of 2-styrylchromones, which readily undergo bromination in glacial acetic acid to afford the corresponding vicinal dibromide. researchgate.net
This two-stage mechanistic hypothesis provides a chemically sound pathway for the synthesis of the title compound, relying on fundamental and well-documented organic transformations.
Advanced Structural Elucidation and Spectroscopic Analysis of the Compound
Detailed Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular framework of a compound by probing its vibrational modes. The spectra are complementary, with FT-IR being particularly sensitive to polar functional groups and FT-Raman providing excellent data for non-polar and symmetric moieties. spectroscopyonline.comspectroscopyonline.com For 3-Bromo-6,8-dichloro-4H-chromen-4-one, a detailed analysis of its vibrational spectra would reveal characteristic bands corresponding to its distinct structural components.
The chromone (B188151) core would exhibit several key vibrations. The carbonyl (C=O) stretching vibration of the γ-pyrone ring is expected to appear as a strong band in the FT-IR spectrum, typically in the range of 1650-1630 cm⁻¹. The exact position would be influenced by the electronic effects of the halogen substituents. The C=C stretching vibrations of the pyran and benzene (B151609) rings would give rise to a series of bands between 1625 and 1430 cm⁻¹ in both FT-IR and FT-Raman spectra. scialert.net The C-O-C stretching of the ether linkage within the chromone ring would also produce characteristic bands, likely in the 1250-1000 cm⁻¹ region of the FT-IR spectrum.
The halogen substituents would also have discernible vibrational signatures. The C-Cl stretching vibrations for the two chlorine atoms on the aromatic ring are anticipated in the 1100-700 cm⁻¹ region. The C-Br stretching vibration at the 3-position would likely be observed at a lower frequency, typically in the 700-500 cm⁻¹ range, due to the larger mass of the bromine atom. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations would be found in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.
A hypothetical table of the principal vibrational bands for this compound is presented below, based on characteristic group frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |
| Carbonyl (C=O) Stretch | 1650-1630 | FT-IR |
| C=C Stretch (Aromatic/Pyran) | 1625-1430 | FT-IR, FT-Raman |
| C-O-C Stretch | 1250-1000 | FT-IR |
| C-Cl Stretch | 1100-700 | FT-IR |
| C-Br Stretch | 700-500 | FT-IR |
| Aromatic C-H Bending | 1300-675 | FT-IR, FT-Raman |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a definitive structural confirmation of this compound.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic and pyran ring protons. The proton at the 2-position of the chromone ring (H-2) would likely appear as a singlet in the downfield region, typically around 8.0-8.5 ppm, due to the deshielding effects of the adjacent oxygen atom and the carbonyl group. The two aromatic protons, H-5 and H-7, would appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing chloro substituents, likely placing them in the 7.5-8.0 ppm range.
The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon (C-4) would be the most downfield signal, expected in the range of 175-180 ppm. The olefinic carbons of the pyran ring (C-2 and C-3) would resonate at approximately 150-110 ppm, with the C-3 carbon signal being influenced by the attached bromine atom. The aromatic carbons would appear in the 140-120 ppm region, with the chemical shifts of C-6 and C-8 being significantly affected by the chlorine atoms. Quantum mechanical calculations could be employed to predict the chemical shifts with greater accuracy. umn.edu
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is provided below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | ~8.2 (s) | ~155 |
| C3 | - | ~115 |
| C4 | - | ~177 |
| C4a | - | ~120 |
| C5 | ~7.8 (d) | ~128 |
| C6 | - | ~132 |
| C7 | ~7.6 (d) | ~125 |
| C8 | - | ~135 |
| C8a | - | ~150 |
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.
Correlation Spectroscopy (COSY): This experiment would reveal the coupling between the aromatic protons H-5 and H-7, confirming their adjacent positions on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the ¹³C signals for C-2, C-5, and C-7.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of atoms. For a planar molecule like this chromone, NOESY could help to confirm through-space interactions between nearby protons.
Mass Spectrometric Fragmentation Pathways and Isotopic Signatures
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, the mass spectrum would be characterized by distinct isotopic patterns due to the presence of bromine and chlorine. miamioh.edudocbrown.info
The molecular ion peak ([M]⁺) would appear as a cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic pattern for the molecular ion and any fragment containing these halogens.
The fragmentation of the chromone ring would likely proceed through several characteristic pathways. A common fragmentation is the retro-Diels-Alder reaction of the pyran ring, leading to the loss of acetylene (B1199291) (C₂H₂). Another typical fragmentation is the loss of a carbon monoxide (CO) molecule from the carbonyl group. Cleavage of the C-Br and C-Cl bonds would also be observed, leading to fragments corresponding to the loss of a bromine or chlorine radical.
A table summarizing the expected key fragments and their isotopic patterns is presented below.
| Fragment | Description | Isotopic Pattern |
| [M]⁺ | Molecular Ion | Complex pattern due to Br and 2Cl |
| [M-CO]⁺ | Loss of carbon monoxide | Pattern reflects Br and 2Cl |
| [M-Br]⁺ | Loss of bromine radical | Pattern reflects 2Cl |
| [M-Cl]⁺ | Loss of chlorine radical | Pattern reflects Br and Cl |
| [M-CO-Br]⁺ | Sequential loss of CO and Br | Pattern reflects 2Cl |
X-ray Crystallography for Solid-State Structure Determination
Beyond the molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by various intermolecular interactions. rsc.org For this compound, several types of non-covalent interactions are expected to play a role in the crystal packing.
Halogen Bonding: The bromine and chlorine atoms in the molecule can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the carbonyl oxygen or the aromatic π-system. mdpi.comnih.gov These interactions are directional and can significantly influence the crystal architecture.
π–π Stacking: The planar aromatic chromone systems can stack on top of each other, stabilized by π–π interactions. The stacking can be either face-to-face or offset.
C-H···O and C-H···Halogen Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the carbonyl oxygen or halogen atoms as acceptors can also contribute to the stability of the crystal lattice.
The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound and for crystal engineering efforts. umn.edu
Computational Chemistry and Theoretical Investigations of 3 Bromo 6,8 Dichloro 4h Chromen 4 One
Quantum Theory of Atoms In Molecules (QTAIM) Investigations
Delocalization Indices and Aromaticity Assessment
Aromaticity can be further assessed using various computational metrics. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. NICS(0) and NICS(1) values, calculated at the center of the benzene (B151609) ring and at a point 1 Å above it, respectively, are expected to be significantly negative, indicating the presence of a diatropic ring current characteristic of aromatic systems. For the pyrone ring, the degree of aromaticity is a subject of debate. While it contains a conjugated system, the presence of the carbonyl group and the oxygen heteroatom can lead to a more localized electronic structure compared to the benzene ring. Computational studies on related flavone (B191248) systems suggest that the pyrone ring exhibits a lower degree of aromaticity.
Halogen substitution can subtly influence the electronic distribution and aromaticity. The electron-withdrawing nature of the chlorine atoms at positions 6 and 8, and the bromine atom at position 3, would likely modulate the electron density of the fused ring system. This can be quantified through changes in atomic charges and bond orders calculated via various population analysis schemes.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations offer a means to explore the conformational space and dynamic behavior of 3-Bromo-6,8-dichloro-4H-chromen-4-one over time. The chromone (B188151) core is largely planar and rigid; therefore, significant conformational flexibility is not expected. The primary motions would involve out-of-plane vibrations of the substituent atoms and ring puckering of the pyrone ring, although the latter is expected to be minimal due to its partially aromatic character.
An analysis of the conformational landscape would likely reveal a single dominant low-energy conformation corresponding to the planar structure. MD simulations could provide insights into the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra. Furthermore, simulations can elucidate the nature of intermolecular interactions in the condensed phase. For instance, in a crystalline environment, halogen bonding involving the bromine and chlorine atoms could play a significant role in the packing arrangement. Studies on similar halogenated chromones have highlighted the importance of such interactions. researchgate.netnih.gov
Solvent Effects on Molecular Properties through Continuum Solvation Models
The molecular properties of this compound are expected to be influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient method to approximate these effects. These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field.
By performing quantum mechanical calculations with a continuum solvation model, one can predict how properties like the dipole moment, electronic absorption spectra (UV-Vis), and molecular orbital energies change in different solvents. For a polar molecule like this compound, an increase in solvent polarity is expected to lead to a larger dipole moment and a red shift (bathochromic shift) in the n→π* and π→π* electronic transitions. The stabilization of the polar ground state and excited states by the solvent's reaction field underlies these changes.
The following table illustrates hypothetical data on how the dipole moment of this compound might vary with the dielectric constant of the solvent, as predicted by a continuum solvation model.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 |
| Toluene | 2.4 | 4.2 |
| Dichloromethane | 8.9 | 5.5 |
| Acetonitrile | 37.5 | 6.8 |
| Water | 78.4 | 7.5 |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific computational studies on this compound are not publicly available.
Chemical Reactivity and Derivatization Strategies of the Chromen 4 One Core
Electrophilic and Nucleophilic Substitution Reactions on the Chromen-4-one Ring
The chromen-4-one ring system is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the pyrone moiety. However, the existing chloro substituents at the C-6 and C-8 positions further deactivate the benzene (B151609) ring. Any potential electrophilic attack would likely be directed to the C-5 and C-7 positions, though harsh reaction conditions would be necessary.
Conversely, the electron-deficient nature of the chromone (B188151) nucleus makes it susceptible to nucleophilic attack. The C-2 position is a primary site for nucleophilic addition, which can be followed by ring-opening of the pyrone ring. This reactivity is a common feature of chromones and is exploited in the synthesis of various heterocyclic compounds. For instance, reaction with hydrazines can lead to the formation of pyrazoles.
Functional Group Interconversions of Halogen Substituents
The bromo and chloro substituents on the 3-Bromo-6,8-dichloro-4H-chromen-4-one scaffold are key handles for a variety of functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions. The C-Br bond at the C-3 position is significantly more reactive than the C-Cl bonds at C-6 and C-8 in reactions like Suzuki, Sonogashira, and Heck couplings. This difference in reactivity allows for selective derivatization.
For example, a Suzuki coupling could be performed selectively at the C-3 position by reacting this compound with a boronic acid in the presence of a palladium catalyst, leaving the chloro substituents untouched. Subsequent modification of the C-6 and C-8 positions would require more forcing reaction conditions or a different catalytic system.
Cycloaddition and Condensation Reactions Involving the Chromen-4-one System
The α,β-unsaturated ketone system within the pyrone ring of this compound is a suitable dienophile for cycloaddition reactions. For instance, it can undergo Diels-Alder reactions with suitable dienes, leading to the formation of complex polycyclic structures.
Condensation reactions are also a valuable tool for modifying the chromen-4-one core. The carbonyl group at C-4 can react with various nucleophiles. For example, condensation with active methylene (B1212753) compounds can afford more complex structures. Furthermore, the C-2 position, activated by the adjacent oxygen and carbonyl group, can participate in condensation reactions after initial nucleophilic attack and ring opening.
Directed Derivatization at C-3 Position
The C-3 position of this compound is a prime site for derivatization. The bromo substituent serves as a versatile leaving group for a multitude of transformations.
Table 1: Examples of C-3 Position Derivatization
| Reaction Type | Reagent/Catalyst | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-6,8-dichloro-4H-chromen-4-one |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-6,8-dichloro-4H-chromen-4-one |
| Heck Coupling | Alkene, Pd catalyst | 3-Alkenyl-6,8-dichloro-4H-chromen-4-one |
| Stille Coupling | Organostannane, Pd catalyst | 3-Substituted-6,8-dichloro-4H-chromen-4-one |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-Amino-6,8-dichloro-4H-chromen-4-one |
These reactions allow for the introduction of a wide array of substituents at the C-3 position, enabling the fine-tuning of the molecule's properties for various applications.
Regioselective Modifications at C-6 and C-8 Positions
While the C-3 bromo group is the most reactive site for cross-coupling, the chloro substituents at C-6 and C-8 can also be modified, often requiring more vigorous conditions. Regioselectivity between these two positions can be challenging but may be influenced by the steric environment and the specific catalytic system employed. For instance, a bulky catalyst might favor reaction at the less sterically hindered C-6 position.
Nucleophilic aromatic substitution (SNAAr) of the chloro groups is also a possibility, particularly if there are strong electron-withdrawing groups on the aromatic ring or if the reaction is performed at high temperatures with strong nucleophiles like alkoxides or thiolates.
Synthesis of Heterocyclic Fused Chromone Derivatives
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems where another ring is fused to the chromone core. These reactions often take advantage of the reactivity of the C-2/C-3/C-4 region of the molecule.
One common strategy involves the reaction with binucleophiles. For example, reacting this compound with a compound containing both a nucleophilic and an electrophilic center can lead to the formation of a new fused ring. Another approach is to first introduce a functional group at the C-3 position that can then participate in an intramolecular cyclization reaction to form the fused ring system.
Table 2: Examples of Heterocyclic Fused Chromone Synthesis
| Reagent | Resulting Fused System |
| o-Phenylenediamine | Chromeno[2,3-b]quinoxaline |
| Hydrazine | Pyrazolo[4,3-c]chromen-4(1H)-one |
| Guanidine | Chromeno[4,3-d]pyrimidin-5(4H)-one |
These synthetic strategies significantly expand the chemical diversity that can be accessed from the this compound scaffold.
Structure Activity Relationship Sar Studies and Molecular Interactions
Molecular Mechanism of Action Investigations
Antioxidant Mechanisms at the Molecular Level (e.g., radical scavenging, metal chelation)
The antioxidant potential of 3-Bromo-6,8-dichloro-4H-chromen-4-one has not been specifically evaluated. However, the broader class of bromophenols and other chromone (B188151) derivatives has been investigated for antioxidant properties. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
The primary mechanisms of antioxidant action include:
Metal Chelation: Some antioxidants exert their effect by chelating metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. The carbonyl and ether oxygen atoms in the chromone nucleus of this compound could potentially participate in metal chelation, thereby preventing ROS formation. Studies on other flavonoids have shown that metal chelation is a significant secondary antioxidant mechanism. nih.gov
Further experimental studies, such as DPPH or ABTS radical scavenging assays and metal chelating assays, are required to definitively characterize the antioxidant properties of this specific compound.
Interactions with Macromolecular Targets (e.g., DNA binding, protein-ligand complexes)
There is a scarcity of direct experimental evidence detailing the interactions of this compound with macromolecules like DNA and proteins.
DNA Binding: The planar structure of the chromone ring system suggests a potential for intercalation between the base pairs of DNA. Studies on other chromone derivatives have indeed shown DNA binding activity, which is often investigated using techniques like absorption and fluorescence spectroscopy, as well as viscosity measurements. The nature and position of substituents on the chromone ring are critical in determining the mode and strength of DNA interaction. For instance, some substituted 3-formyl chromone derivatives have been found to bind to calf thymus DNA, presumably via an intercalation mode.
Protein-Ligand Complexes: The ability of this compound to form complexes with proteins is also an area that requires investigation. The halogen atoms and the carbonyl group are key features that would dictate the nature of interactions within a protein's binding pocket, which could include hydrogen bonding, halogen bonding, and hydrophobic interactions. For example, research on other chromen-4-one derivatives has identified them as inhibitors of DNA-dependent protein kinase (DNA-PK), where specific substitutions were found to be essential for activity.
Computational Docking and Molecular Modeling of Ligand-Target Complexes
In the absence of experimental data, computational methods such as molecular docking and molecular dynamics simulations serve as valuable tools to predict the binding modes and affinities of a ligand with a biological target. To date, no specific molecular docking studies for this compound have been published.
However, molecular docking studies on other chromone derivatives have been performed to elucidate their binding to various protein targets. For example, docking studies of chromone pyrazolones with p38 MAP kinase have suggested their potential as inhibitors. Similarly, docking of 3-formyl chromone derivatives into the active site of the CDK4 enzyme has revealed the importance of hydrophobic and hydrogen bonding interactions. These studies underscore the utility of computational modeling in identifying potential protein targets and guiding the design of more potent analogs. Future in silico studies on this compound could explore its potential interactions with a range of enzymes and receptors, providing hypotheses for subsequent experimental validation.
Role As a Privileged Scaffold and Intermediate in Advanced Chemical Synthesis
Chromones as Versatile Building Blocks in Organic Synthesis
The chromone (B188151) ring system, a benzopyran-4-one structure, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. acs.orgijrpc.comcancer.gov This designation stems from the ability of the chromone framework to serve as a high-affinity ligand for a diverse range of biological receptors and enzymes. nih.govresearchgate.net The rigid, bicyclic nature of the chromone core provides a stable and predictable three-dimensional structure that can be strategically modified to optimize interactions with biological targets. ijrpc.com
In organic synthesis, chromones are valued as versatile building blocks due to the multiple reactive sites within their structure. researchgate.net The synthesis of the chromone core itself can be achieved through various established methods, including Claisen condensation, Baker-Venkataraman rearrangement, and Kostanecki-Robinson reactions, often starting from readily available ortho-hydroxyarylalkylketones. researchgate.net More contemporary methods involve transition-metal-catalyzed reactions, such as palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes, offering high efficiency and broad functional group tolerance. organic-chemistry.org The reactivity of the C2-C3 double bond, the C4-keto group, and the aromatic ring allows for a wide array of chemical transformations, making chromones a foundational element in the synthesis of numerous natural products and pharmacologically active molecules. researchgate.netresearchgate.net
Design and Synthesis of Complex Molecules Incorporating the 3-Bromo-6,8-dichloro-4H-chromen-4-one Unit
The specific structure of this compound makes it a particularly valuable intermediate for creating complex and novel molecules. The chlorine atoms at the 6- and 8-positions modify the electronic properties of the benzene (B151609) ring and can influence the molecule's pharmacokinetic profile. The bromine atom at the 3-position is a key functional handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents at this position.
While direct synthetic applications of this compound are not extensively detailed in the literature, the synthesis of closely related halogenated chromones provides insight into its potential utility. For instance, the synthesis of 2-styrylchromones has been achieved from 6,8-dichloro-2-methyl-4H-chromen-4-one by leveraging the reactivity of the methyl group. researchgate.net Furthermore, an efficient route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed, showcasing a method to introduce a primary aminomethyl group at the 3-position of a 2-arylchromone scaffold, which can be used in the synthesis of chromone-based peptidomimetics. researchgate.net These examples demonstrate the synthetic tractability of the halogenated chromone core and its potential for elaboration into more complex structures.
| Starting Material | Reaction Type | Product Class | Significance | Reference |
|---|---|---|---|---|
| 6,8-dichloro-2-methyl-4H-chromen-4-one | Condensation with aromatic aldehydes | 2-Styrylchromones | Utilizes active methyl group for C-C bond formation. | researchgate.net |
| 2-aryl-8-bromo-6-chlorochroman-4-one | Mannich reaction, aza-Michael addition, SeO₂ oxidation | 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones | Introduces an aminomethyl group at the C3 position for peptidomimetic synthesis. | researchgate.net |
| 2-Styryl-6,8-dichlorochromone | Bromination | Vicinal dibromide derivatives | Demonstrates reactivity of the styryl double bond for further functionalization. | researchgate.net |
| o-Iodophenols and terminal acetylenes | Palladium-catalyzed cyclocarbonylation | Diversified chromones | Efficient, ligand-free method for chromone core synthesis under atmospheric CO. | organic-chemistry.org |
Exploration of the Chromone Scaffold for New Chemical Entities (NCEs)
The search for New Chemical Entities (NCEs) is a cornerstone of drug discovery, aiming to identify novel molecular structures with therapeutic potential. The chromone scaffold is a fertile ground for NCE discovery due to its proven biological activity across various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. acs.orgcancer.govnih.gov The development of chromone-based NCEs often involves the synthesis of libraries of derivatives where substituents on the core structure are systematically varied to explore structure-activity relationships (SAR). acs.org
The compound this compound is an ideal starting point for such explorations. Its three halogen substituents provide distinct opportunities for modification and tuning of properties. Halogen atoms are known to modulate factors such as metabolic stability, membrane permeability, and binding affinity. The bromine at C3, in particular, can be readily displaced or used in coupling reactions to build a library of diverse analogs. Research into 4H-chromene derivatives has highlighted their potential as anticancer, antiviral, and anti-inflammatory agents, underscoring the value of exploring new variations of this scaffold. nih.govnih.gov The synthesis of chromone derivatives with high tumor specificity, for example, has been a focus of research, demonstrating the potential for targeted therapies derived from this scaffold. nih.gov
Development of Chemical Probes and Tools for Biological Research
Beyond therapeutic applications, the chromone scaffold is instrumental in the development of chemical probes and tools for biological research. Many chromone derivatives exhibit intrinsic fluorescence, making them suitable as fluorophores in imaging probes. ijrpc.comrsc.org These probes are designed to detect and quantify specific analytes, such as reactive oxygen species, metal ions, or enzymatic activity, within biological systems. rsc.orgrsc.org
The design of a chromone-based fluorescent probe involves attaching a recognition moiety to the chromone core. Upon interaction with the target analyte, a chemical reaction or conformational change occurs, leading to a detectable change in the fluorescence signal (e.g., turn-on, turn-off, or ratiometric shift). nih.gov The specific substitution pattern on the chromone ring is critical for tuning its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. rsc.org
Future Research Perspectives in Halogenated Chromen 4 One Chemistry
Advancements in Asymmetric Synthesis and Chiral Derivatization
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern drug discovery. For halogenated chromen-4-ones, the development of asymmetric synthetic methodologies is a key future direction. While racemic mixtures can be synthesized, the biological activity often resides in a single enantiomer.
Future research will likely focus on:
Chiral Catalysts: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, is a promising approach to control the stereochemistry during the formation of the chromen-4-one core or the introduction of substituents. youtube.comyork.ac.uk For instance, palladium-catalyzed asymmetric synthesis has been successfully used to create chiral 4H-chromene derivatives, achieving high enantioselectivity. nih.gov
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of a reaction. york.ac.uk This auxiliary can then be removed to yield the desired enantiomerically enriched halogenated chromen-4-one.
Kinetic Resolution: This technique can be used to separate a racemic mixture of a chiral halogenated chromen-4-one by selectively reacting one enantiomer with a chiral reagent or catalyst, leaving the other enantiomer unreacted.
These advancements will enable the synthesis of specific stereoisomers of complex halogenated chromen-4-ones, allowing for a more precise investigation of their structure-activity relationships and biological targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of new chemical entities. nih.gov For halogenated chromen-4-ones, these computational tools can significantly accelerate the discovery of novel compounds with desired properties.
Key areas for the application of AI and ML include:
Predictive Modeling: AI/ML algorithms can be trained on existing data of halogenated chromen-4-ones to build models that predict their biological activity, toxicity, and pharmacokinetic properties (ADMET). nih.gov This can help in prioritizing which compounds to synthesize and test, saving time and resources.
Generative Models: Generative adversarial networks (GANs) and other generative models can design novel halogenated chromen-4-one structures that are predicted to have high activity against a specific biological target. youtube.com These models can explore a vast chemical space to identify promising new drug candidates.
Structure-Activity Relationship (SAR) Prediction: AI can analyze complex datasets to identify subtle SAR trends that may not be apparent to human researchers. nih.govyoutube.com This can provide valuable insights into how the position and type of halogen atom, as well as other substituents on the chromen-4-one ring, influence biological activity. The use of a feature store, a centralized repository for feature data, can aid in the production and sharing of machine learning models for these tasks. youtube.com
The synergy between computational predictions and experimental validation will create a more efficient and data-driven approach to the development of new halogenated chromen-4-one-based therapeutics.
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of new synthetic methods is crucial for accessing a wider diversity of halogenated chromen-4-one derivatives. Future research in this area will likely focus on more efficient, sustainable, and versatile reaction pathways.
Promising avenues of exploration include:
C-H Activation/Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient way to introduce substituents onto the chromen-4-one scaffold compared to traditional methods that require pre-functionalized starting materials.
Photoredox Catalysis: Light-mediated reactions can enable transformations that are difficult to achieve with conventional thermal methods, providing access to novel halogenated chromen-4-one analogues.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of halogenated chromen-4-ones.
Novel Catalytic Systems: The development of new catalysts, including those based on earth-abundant metals or nanocatalysts, can lead to more sustainable and cost-effective synthetic routes. sharif.edu For instance, a facile and efficient synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one has been developed using AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ. nih.gov
These advancements in synthetic methodology will not only facilitate the synthesis of known halogenated chromen-4-ones but also open doors to entirely new classes of these compounds with unique properties.
Deeper Elucidation of Complex Molecular Mechanisms and Target Engagement
Understanding how halogenated chromen-4-ones interact with their biological targets at a molecular level is essential for rational drug design. Future research will employ a range of advanced techniques to unravel these complex mechanisms.
Key research directions include:
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of halogenated chromen-4-ones bound to their target proteins. This information is invaluable for understanding the specific interactions that govern binding affinity and selectivity.
Biophysical Techniques: Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the binding kinetics and thermodynamics of target engagement.
Chemical Proteomics: This approach can be used to identify the protein targets of halogenated chromen-4-ones in a cellular context, helping to uncover their mechanism of action and potential off-target effects.
Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental data by providing insights into the binding modes and dynamic behavior of halogenated chromen-4-ones within the active site of their targets. Studies on halogen···halogen interactions can also inform the design of these molecules. nih.gov
A deeper understanding of molecular mechanisms will enable the design of more potent and selective halogenated chromen-4-one-based drugs with improved therapeutic profiles.
Design of Next-Generation Chromen-4-one-Based Molecular Tools and Chemical Probes
Beyond their potential as therapeutic agents, halogenated chromen-4-ones can be developed into valuable molecular tools and chemical probes for studying biological processes. Their inherent fluorescence properties and ability to be chemically modified make them well-suited for this purpose.
Future research in this area will focus on:
Fluorescent Probes: By attaching fluorophores or utilizing the intrinsic fluorescence of the chromen-4-one core, these compounds can be used to visualize and track biological molecules and processes in living cells.
Photoaffinity Labels: Incorporating a photoreactive group into a halogenated chromen-4-one allows for covalent cross-linking to its biological target upon photoirradiation. This is a powerful technique for target identification and validation.
Activity-Based Probes (ABPs): These probes are designed to covalently bind to the active site of a specific enzyme or class of enzymes, providing a readout of their activity in complex biological systems.
Targeted Drug Delivery Systems: Halogenated chromen-4-ones can be conjugated to targeting moieties, such as antibodies or peptides, to deliver them specifically to diseased cells or tissues, thereby enhancing their efficacy and reducing side effects.
The development of these sophisticated molecular tools will not only advance our understanding of fundamental biology but also open up new avenues for diagnostic and therapeutic applications of halogenated chromen-4-ones.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing the purity and structure of 3-Bromo-6,8-dichloro-4H-chromen-4-one?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and halogen positions. Coupling constants and integration ratios help distinguish between bromine and chlorine substituents.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection (λ = 254 nm) to resolve impurities from halogenated byproducts.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) confirms molecular weight (expected M at 335.39 g/mol) and fragmentation patterns.
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Waste Disposal : Segregate halogenated waste in labeled containers. Collaborate with certified waste management services for incineration or chemical neutralization.
- Emergency Measures : For skin contact, wash with soap and water; for inhalation, move to fresh air and monitor for respiratory distress.
- Reference : Follow guidelines from Safety Data Sheets (SDS) for halogenated aromatic compounds, emphasizing halogen toxicity and environmental persistence .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
- Experimental Design :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL (or SHELXTL) for structure refinement. Key parameters:
| Parameter | Value |
|---|---|
| Space group | Trigonal (e.g., R3) |
| Unit cell (a, c) | ~24.2 Å, ~15.8 Å |
| Z | 18 |
- Validation : Compare experimental bond lengths (e.g., C-Br ≈ 1.89 Å, C-Cl ≈ 1.73 Å) and angles with density functional theory (DFT) calculations.
Q. What synthetic strategies optimize yield in the multi-step synthesis of this compound derivatives?
- Methodology :
- Stepwise Halogenation : Start with chromen-4-one, brominate at position 3 using N-bromosuccinimide (NBS) in DMF, followed by Friedel-Crafts chlorination at positions 6 and 8 with AlCl/Cl.
- Catalytic Optimization : Screen Lewis acids (e.g., FeCl vs. ZnCl) for regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4).
Q. How do solvent polarity and temperature affect the photophysical properties of this compound?
- Experimental Approach :
- UV-Vis Spectroscopy : Measure absorbance in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Note shifts in λ due to solvatochromism.
- Fluorescence Quenching : Assess temperature-dependent emission spectra (20–80°C) to study non-radiative decay pathways.
Methodological Notes
- Contradiction Resolution : Conflicting NMR/MS data should be cross-validated with SCXRD or alternative derivatization (e.g., acetylation of hydroxyl groups in related compounds) .
- Data Reproducibility : Document reaction conditions meticulously (e.g., humidity sensitivity in AlCl-mediated reactions) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
